![molecular formula C17H22N2O B12534376 1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-](/img/structure/B12534376.png)
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- is a spirocyclic compound that has garnered attention due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The spirocyclic structure imparts rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- typically involves the use of commercially available reagents. One common synthetic route is based on the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1-Oxa-4-azaspiro[4.5]decane: Used in medicinal chemistry for its unique structural properties.
Uniqueness
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- stands out due to its specific spirocyclic structure, which imparts rigidity and three-dimensionality. This makes it a valuable scaffold for drug discovery, as it can interact with biological targets in a unique manner compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C17H22N2O |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
2-(8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-yl)acetonitrile |
InChI |
InChI=1S/C17H22N2O/c18-11-7-16-6-8-17(20-16)9-12-19(13-10-17)14-15-4-2-1-3-5-15/h1-5,16H,6-10,12-14H2 |
Clé InChI |
UAEOURHUEIWJIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


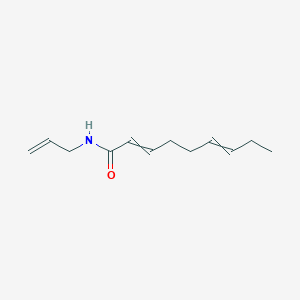
methyl}morpholine](/img/structure/B12534301.png)
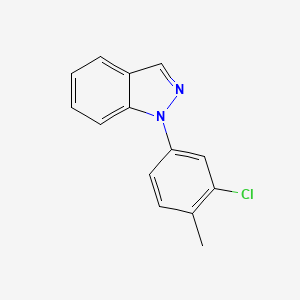
![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)
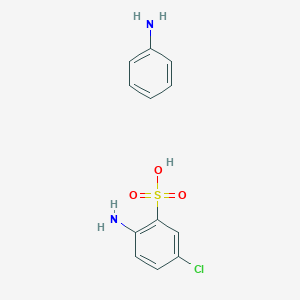
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
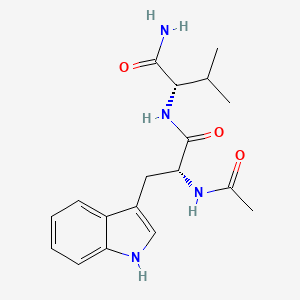



![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)
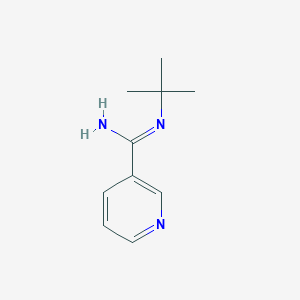
![[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B12534374.png)

